

In-Depth Technical Guide to 3-Bromophenethyl Alcohol (CAS: 28229-69-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromophenethyl alcohol*

Cat. No.: *B1273047*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of **3-Bromophenethyl alcohol**, a versatile intermediate in organic synthesis with potential applications in pharmaceutical and materials science.^{[1][2]} This document outlines its physicochemical properties, detailed experimental protocols for its characterization, and explores its potential biological relevance.

Core Chemical and Physical Properties

3-Bromophenethyl alcohol is a colorless to light yellow liquid at room temperature.^{[1][3]} It is a derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the phenyl ring.^[4]

Property	Value	Reference
CAS Number	28229-69-8	[1] [3] [5]
Molecular Formula	C ₈ H ₉ BrO	[1] [3] [5]
Molecular Weight	201.06 g/mol	[5]
Appearance	Colorless or light yellow liquid	[1] [3]
Boiling Point	107-110 °C at 1 mmHg	[5]
Density	1.478 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.5732	[5]
Flash Point	>230 °F (>110 °C)	[1]

Spectroscopic Characterization Data

The structural identity of **3-Bromophenethyl alcohol** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Observed Values
¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	7.41-7.35 (m, 2H), 7.23-7.16 (m, 2H), 3.87 (t, J = 6.5 Hz, 2H), 2.86 (t, J = 6.5 Hz, 2H)
Mass Spectrometry (m/z)	224/226 [M+H] ⁺

Experimental Protocols

The following are detailed methodologies for the key characterization experiments for **3-Bromophenethyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments to confirm the molecular structure.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **3-Bromophenethyl alcohol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled experiment is performed to simplify the spectrum.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

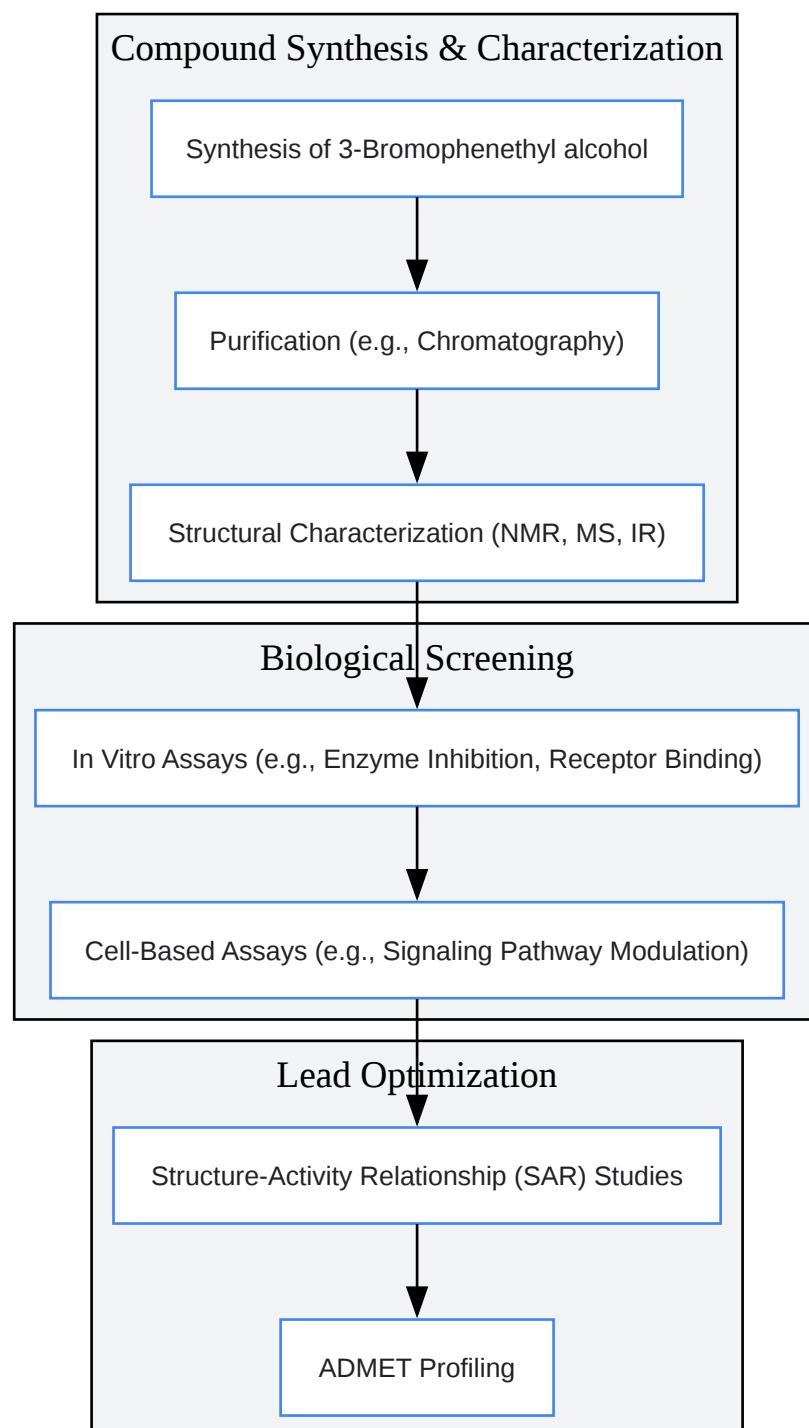
- Sample Introduction: A dilute solution of **3-Bromophenethyl alcohol** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass

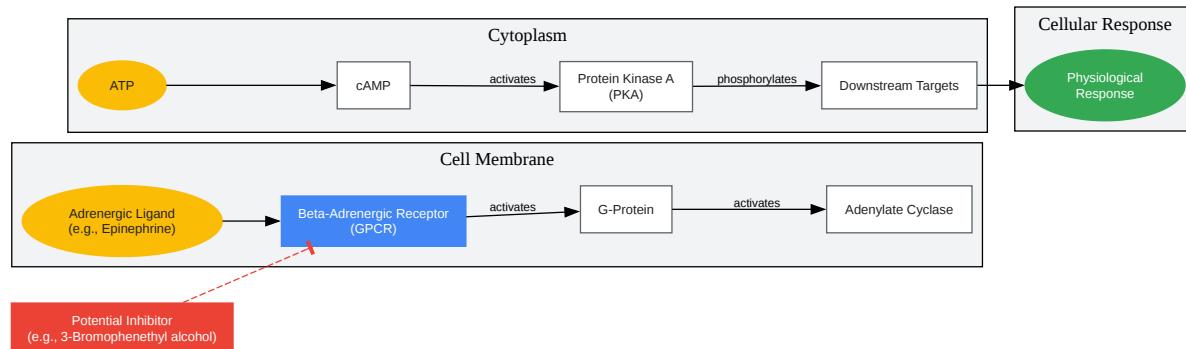
spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and characteristic fragment ion peaks. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.


Methodology:


- Sample Preparation: As **3-Bromophenethyl alcohol** is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the empty spectrometer (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The prepared sample is placed in the infrared beam path, and the spectrum is recorded.
- Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed for characteristic absorption bands. Key expected peaks for **3-Bromophenethyl alcohol** include a broad O-H stretch (around 3300 cm^{-1}), C-H stretches (aromatic and aliphatic, around $3000\text{-}2850 \text{ cm}^{-1}$), C=C aromatic ring stretches (around $1600\text{-}1450 \text{ cm}^{-1}$), and a C-O stretch (around 1050 cm^{-1}).

Potential Biological Significance and Signaling Pathway

While specific biological activities of **3-Bromophenethyl alcohol** are not extensively documented, studies on related halogenated phenylethanolamines suggest potential interactions with adrenergic signaling pathways.^[1] Halogenated phenylethanolamines have been shown to exhibit beta-adrenolytic effects.^[1] This suggests that **3-Bromophenethyl alcohol** could potentially modulate the activity of adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like **3-Bromophenethyl alcohol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. 3-Bromophenethyl alcohol [nanfangchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromophenethyl alcohol 99 28229-69-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Bromophenethyl Alcohol (CAS: 28229-69-8)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1273047#3-bromophenethyl-alcohol-cas-number-28229-69-8-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com